Ortho-vs-Para Chlorine Substitution Defines a Distinct Impurity Identity with Separate CAS Registry, Pharmacopoeial Classification, and Chromatographic Resolution Requirement
The 2-chloro positional isomer (target compound, CAS 109808-63-1) and the 4-chloro positional isomer (Cetirizine USP Related Compound G, CAS 109806-71-5 base) are constitutionally isomeric (both C₁₉H₂₃ClN₂O; MW 330.85) but differ in the ortho versus para position of the chlorine atom on the benzhydryl moiety . This single atom positional change confers distinct chromatographic properties under reversed-phase HPLC conditions and distinct pharmacopoeial identities: the 4-chloro isomer is codified as Cetirizine Impurity G (EP) / Cetirizine Related Compound G (USP), whereas the 2-chloro compound is the free-base form of Cetirizine EP Impurity C (2-chloro impurity) . No pharmacopoeial monograph permits the use of the 2-chloro isomer as a substitute for the 4-chloro reference standard, nor vice versa. Quantitatively, the 2-chloro impurity has been reported to occur in the range of 0.1–0.15% in cetirizine dihydrochloride API by gradient HPLC analysis in process impurity studies, falling within ICH identification thresholds that demand a dedicated analytical reference [1].
| Evidence Dimension | Positional isomer identity – chlorine substitution position on phenyl ring |
|---|---|
| Target Compound Data | 2-chloro (ortho) substitution; CAS 109808-63-1; free base; classified as Cetirizine EP Impurity C precursor |
| Comparator Or Baseline | 4-chloro (para) substitution; CAS 109806-71-5 (base) / 164726-80-1 (dihydrochloride); Cetirizine USP Related Compound G / EP Impurity G |
| Quantified Difference | Different CAS registry numbers; different EP/USP identity codes; distinct retention time in HPLC (ortho vs para); occurrence 0.1–0.15% in API |
| Conditions | Reversed-phase gradient HPLC; cetirizine dihydrochloride API; LC-ESI/MSⁿ structural confirmation |
Why This Matters
Procuring the correct positional isomer reference standard is non-negotiable for regulatory-compliant impurity identification; using the wrong isomer directly causes peak misassignment and pharmacopoeial non-compliance.
- [1] Narkedimilli J, Yalavarthi RK, Mohanty S, Jain KK, Gaddam SR, Anireddy J. Identification, characterization and synthesis of process related unknown impurity in cetirizine dihydrochloride. Asian Journal of Chemistry. 2017;29(2):409-413. DOI: 10.14233/ajchem.2017.20223. View Source
